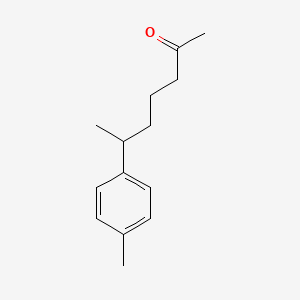
6-p-Tolylheptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-p-Tolylheptan-2-one: is an organic compound that belongs to the class of ketones It is characterized by a heptane chain with a ketone functional group at the second position and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the sixth carbon of the heptane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-p-Tolylheptan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where p-tolyl ketone is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 6-p-Tolylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Formation of 6-p-Tolylheptanoic acid.
Reduction: Formation of 6-p-Tolylheptan-2-ol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
科学研究应用
Chemistry: 6-p-Tolylheptan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs with specific therapeutic targets.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, fragrances, and flavoring agents. Its aromatic properties make it suitable for use in perfumery and flavor industries.
作用机制
The mechanism of action of 6-p-Tolylheptan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s binding affinity and activity. The aromatic ring may participate in π-π interactions or hydrophobic interactions, further modulating its biological effects.
相似化合物的比较
6-p-Tolylhexan-2-one: Similar structure but with a shorter carbon chain.
6-p-Tolylheptan-3-one: Ketone group at the third position instead of the second.
6-m-Tolylheptan-2-one: Methyl group at the meta position on the aromatic ring.
Uniqueness: 6-p-Tolylheptan-2-one is unique due to the specific positioning of the ketone and p-tolyl groups, which influence its reactivity and properties. The para-substitution on the aromatic ring provides distinct electronic and steric effects compared to ortho or meta substitutions, affecting the compound’s behavior in chemical reactions and biological systems.
属性
CAS 编号 |
75207-34-0 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)heptan-2-one |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(10-8-11)12(2)5-4-6-13(3)15/h7-10,12H,4-6H2,1-3H3 |
InChI 键 |
URMNPIAGMIVNMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


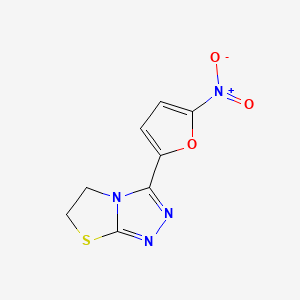

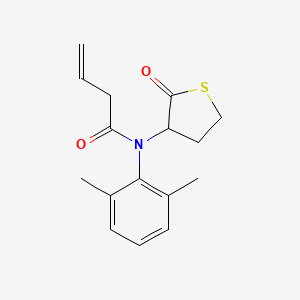
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)

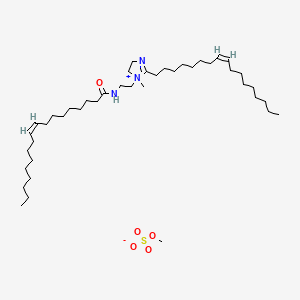
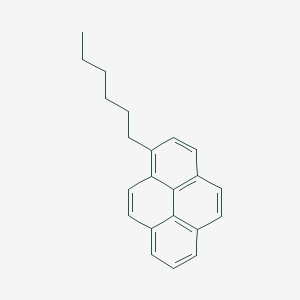
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
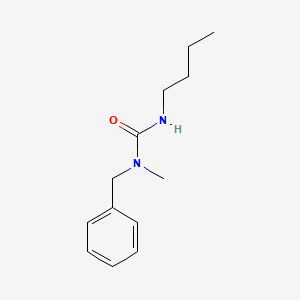
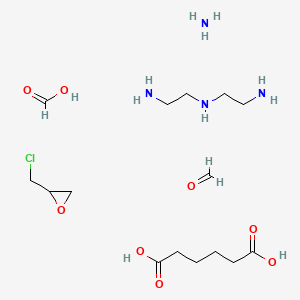


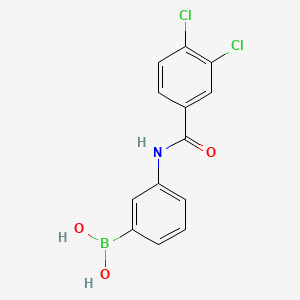
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
